molecular formula C15H18BNO2 B15224953 3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile

Cat. No.: B15224953
M. Wt: 255.12 g/mol
InChI Key: JMNVNIDLBAPUEI-CMDGGOBGSA-N
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Description

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile is a boronic ester derivative featuring a benzonitrile core substituted with a vinyl-linked tetramethyl dioxaborolane group. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of its boronate moiety . Its structure combines electron-withdrawing (cyano) and electron-donating (boronic ester) groups, enabling applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)9-8-12-6-5-7-13(10-12)11-17/h5-10H,1-4H3/b9-8+

InChI Key

JMNVNIDLBAPUEI-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile typically involves the following steps:

    Borylation Reaction: The initial step involves the borylation of a suitable precursor, such as a halogenated benzonitrile, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

    Vinylation: The borylated intermediate is then subjected to a vinylation reaction, where it is reacted with a vinyl halide or vinyl triflate in the presence of a palladium catalyst and a base. This step introduces the ethenyl group into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidation products.

    Reduction: The nitrile group can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0), and other palladium complexes.

    Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate.

    Solvents: Tetrahydrofuran, dimethylformamide, and toluene.

Major Products

    Coupling Products: Biaryl compounds, styrenes, and other coupled products.

    Oxidation Products: Boronic acids and borate esters.

    Reduction Products: Primary amines and other reduced derivatives.

Scientific Research Applications

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: This compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Medicinal Chemistry: It serves as a precursor in the synthesis of bioactive molecules and drug candidates.

    Catalysis: It is employed in catalytic processes, including cross-coupling reactions and polymerization.

Mechanism of Action

The mechanism of action of 3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile involves its ability to participate in various chemical transformations. The boronic ester group acts as a nucleophile in coupling reactions, forming carbon-carbon bonds with electrophilic partners. The nitrile group can undergo nucleophilic addition or reduction, leading to the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the benzonitrile ring and the dioxaborolane moiety.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Structure: The boronic ester group is para to the cyano substituent (vs. meta in the target compound).
  • Properties :
    • CAS RN: 171364-82-2; Molecular Weight: 229.08 g/mol
    • Melting Point: 94–99°C; Stability: Requires storage at 0–6°C .
  • Reactivity : Similar cross-coupling utility but with altered electronic effects due to substituent positioning.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Structure: Boronic ester at the ortho position relative to the cyano group.
  • Properties :
    • CAS RN: 172732-52-4; Molecular Weight: 217.06 g/mol
    • Density: 1.18 g/cm³; Boiling Point: 315°C (predicted) .
  • Applications : Used as a precursor in aryl-aryl bond formation but may exhibit steric hindrance in reactions.
Fluorinated Analogs (e.g., 2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
  • Structure : Fluorine substitution enhances lipophilicity and metabolic stability.
  • Properties :
    • CAS RN: 775351-57-0; Molecular Weight: 247.07 g/mol
    • Melting Point: 75–76°C; Density: 1.12 g/cm³ .
  • Utility : Fluorine’s electronegativity modifies electronic properties for targeted medicinal chemistry applications.

Functional Group Variants

Triazole-Substituted Benzonitriles
  • Example : 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile
  • Properties :
    • Cytotoxic Activity: IC₅₀ values of 1.2 µM (MCF-7) and 2.4 µM (MDA-MB-231) .
  • Comparison : The triazole group introduces hydrogen-bonding capacity, enhancing biological activity compared to boronic ester analogs.
Methoxy-Substituted Analogs
  • Example : 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Properties :
    • CAS RN: 755030-94-5; Molecular Weight: 259.11 g/mol
    • SMILES: COc1cc(ccc1C#N)B1OC(C(O1)(C)C)(C)C .
  • Reactivity : Methoxy groups increase electron density, altering reaction kinetics in cross-coupling.

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
Target Compound 243.12* Not reported Cyano, boronic ester, vinyl Suzuki coupling, drug intermediates
4-(Tetramethyl...)benzonitrile 229.08 94–99 Cyano (para), boronic ester Catalysis, material science
2-Fluoro-5-(tetramethyl...)benzonitrile 247.07 75–76 Cyano, fluorine, boronic ester Anticancer agents, fluorinated scaffolds
Triazole-substituted analog ~300 (estimated) Not reported Cyano, triazole Cytotoxic agents

*Calculated based on molecular formula C₁₄H₁₅BNO₂.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The boronic ester group enables aryl-aryl bond formation, with reactivity influenced by substituent positions. For example, para-substituted analogs (e.g., 4-(tetramethyl...)benzonitrile) show faster coupling rates than ortho-substituted derivatives due to reduced steric effects .
  • Electronic Effects: Electron-withdrawing cyano groups activate the boronate for transmetalation, while methoxy or fluorine substituents modulate reaction selectivity .

Biological Activity

3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, with a focus on its mechanisms, applications, and relevant case studies.

  • Molecular Formula : C13H18BNO2
  • Molecular Weight : 231.10 g/mol
  • CAS Number : 1015243-13-6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer research and antimicrobial studies. Its boron-containing structure may enhance its reactivity and selectivity towards specific biological pathways.

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in vitro by interfering with cell cycle regulation and apoptosis pathways.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.

Case Studies

  • Antitumor Efficacy
    • A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported at concentrations of 10 µM and 15 µM respectively.
    • The compound induced apoptosis in these cell lines through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
  • Antimicrobial Activity
    • In vitro tests indicated that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL for both strains.
    • The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Data Tables

PropertyValue
Molecular FormulaC13H18BNO2
Molecular Weight231.10 g/mol
CAS Number1015243-13-6
Antitumor IC50 (MCF-7)10 µM
Antitumor IC50 (A549)15 µM
Antimicrobial MIC (S. aureus)50 µg/mL
Antimicrobial MIC (E. coli)50 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, coupling boronic ester derivatives with halogenated benzonitrile precursors using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Base additives such as sodium hydroxide or potassium carbonate are critical for deprotonation and facilitating transmetallation .
  • Table: Synthetic Conditions Comparison

PrecursorCatalystSolventBaseYield (%)Reference
3-BromobenzonitrilePd(PPh₃)₄DMFK₂CO₃75–85
3-IodobenzonitrilePdCl₂(dppf)THFNaOH68–78

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the boronate ester. Use amber vials to avoid photodegradation. Handling requires PPE (gloves, goggles) due to irritant properties (H315, H319, H335 hazards) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronate ester) and ¹H/¹³C NMR for vinyl and nitrile group validation .
  • X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry of the ethenyl-boronate moiety .
  • HPLC-MS : Verifies purity (>97%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1) .

Q. What are the key safety considerations when working with this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods for weighing; avoid skin contact (irritant).
  • Waste Disposal : Collect in halogen-free containers for incineration, adhering to local regulations .
  • Emergency Protocols : Eye exposure requires flushing with water for 15 minutes (P305+P351+P338) .

Q. How can researchers verify purity given limited supplier-provided analytical data?

  • Methodological Answer : Combine orthogonal methods:

  • TLC (silica gel, hexane:EtOAc 7:3, Rf ~0.5).
  • HPLC with UV detection at 254 nm.
  • Elemental Analysis (C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for yield and selectivity?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance catalyst activity but may increase side reactions.
  • Ligand Effects : Bulky ligands (e.g., SPhos) improve steric control in aryl-aryl couplings .
  • Temperature Gradients : Lower temps (50°C) reduce homocoupling byproducts .

Q. What computational methods predict reactivity in Suzuki-Miyaura reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for boronate transfer. Key parameters:

  • Electrophilicity Index (ω) of the nitrile group.
  • Bond Dissociation Energies (BDEs) for Pd–C and B–O bonds .

Q. How do substituents (e.g., halogens) affect electronic properties?

  • Methodological Answer :

  • Hammett Analysis : Electron-withdrawing groups (e.g., –CN) lower boronate LUMO energy, enhancing electrophilicity.
  • Cyclic Voltammetry : Measures redox potentials (e.g., E₁/₂ = −1.2 V vs. Ag/AgCl) to assess electron density .

Q. What strategies resolve contradictions in reported reaction outcomes?

  • Methodological Answer :

  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., boronate–Pd complexes).
  • Isotopic Labeling : ¹⁰B NMR distinguishes boronate degradation pathways .

Q. How is X-ray crystallography applied to confirm molecular geometry?

  • Methodological Answer : Co-crystallize with triphenylphosphine to stabilize the structure. Key metrics:

  • B–O Bond Length : ~1.36 Å (typical for dioxaborolanes).
  • Dihedral Angles : ~15° between boronate and benzonitrile planes .

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